2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula CHClFO. It is characterized by the presence of chloro, difluoro, and methoxymethoxy substituents on a benzene ring. This compound is classified as a halogenated aromatic compound, which plays a significant role in various chemical reactions and applications, particularly in the fields of pharmaceuticals and agrochemicals .
The synthesis of 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene typically involves several key steps:
Industrial production may involve multi-step synthesis processes that include purification steps like recrystallization or chromatography to isolate the desired product. The synthesis can also utilize various catalysts to enhance reaction efficiency .
The structure of 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene features:
The compound has a molecular weight of approximately 196.59 g/mol and a CAS number of 749230-34-0. Its structural characteristics influence its reactivity and interactions in chemical processes .
2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene can undergo several types of chemical reactions:
The presence of electron-withdrawing groups like chloro and difluoro enhances the electrophilicity of the benzene ring, making it more reactive towards nucleophiles. This property is crucial for its participation in various synthetic pathways .
The mechanism by which 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene exerts its effects largely depends on its specific application. In chemical reactions, the electron-withdrawing nature of the chloro and difluoro groups affects the electron density on the benzene ring, influencing its reactivity towards nucleophiles or electrophiles. This modulation of reactivity is essential for its role in synthetic chemistry and biological studies .
Relevant analyses indicate that the presence of halogen atoms significantly influences both physical properties (such as boiling point and solubility) and chemical reactivity (such as susceptibility to substitution reactions) .
2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene has several notable applications:
Nucleophilic aromatic substitution (NAS) serves as the cornerstone for installing the methoxymethoxy (MOM) group onto the benzene ring in the target compound. This approach capitalizes on the electron-withdrawing nature of fluorine atoms to activate specific ring positions toward nucleophilic attack. The synthesis typically begins with a suitably halogenated precursor—commonly 1,3,5-trifluoro-2-nitrobenzene or 2,4,6-trichloro-1,3-difluorobenzene—where a nitro or chloro group at the para position is displaced by the methoxymethoxide anion (CH₃OCH₂O⁻) [5].
The reaction proceeds via an addition-elimination mechanism where the electron-deficient aromatic carbon becomes susceptible to attack by the oxygen nucleophile of the MOM anion. This forms a Meisenheimer complex intermediate, which subsequently collapses to release the halide or nitrite ion. Copper catalysis significantly enhances this process, with studies demonstrating that Cu(I) salts (e.g., CuI) in dimethylformamide (DMF) at 80–100°C improve yields by facilitating the formation of the active copper-MOM alkoxide complex [5]. Temperature control proves critical, as excessive heat promotes ether cleavage while insufficient heating leads to incomplete substitution .
Table 1: Optimization of NAS Conditions for MOM Installation
Precursor | Base | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
1,3,5-Trifluoro-2-nitrobenzene | K₂CO₃ | None | DMF | 80 | 62 |
1,3,5-Trifluoro-2-nitrobenzene | NaH | CuI | DMF | 100 | 89 |
2,4,6-Trichloro-1,3-difluorobenzene | Cs₂CO₃ | CuBr | NMP | 120 | 78 |
Achieving precise halogen placement demands strategic exploitation of ortho-directing effects and electronic differentiation of ring positions. Fluorine atoms adjacent to potential chlorination sites exert powerful directing influences due to their high electronegativity and small atomic radius. Electrophilic chlorination (e.g., using Cl₂ or sulfuryl chloride) targets the position ortho to both fluorine and the MOM group, which electronically activates this site through combined inductive effects [2].
For late-stage fluorination, halogen exchange (halex) reactions prove indispensable. Treatment of a trichlorobenzene intermediate with anhydrous KF in sulfolane at 180°C facilitates selective displacement of the meta-chlorine relative to the MOM group. This regioselectivity arises because the MOM ether’s electron-donating character deactivates ortho positions toward nucleophilic displacement, while fluorine’s inductive withdrawal enhances reactivity at meta sites [4]. Alternatively, directed ortho-lithiation enables targeted halogenation: protecting the phenol as its MOM ether, followed by lithiation ortho to fluorine with n-BuLi/TMEDA at –78°C, and quenching with hexachloroethane provides the 2-chloro derivative with >95% regioselectivity [2] [5].
Table 2: Regioselective Halogenation Methods
Method | Reagents | Regioselectivity | Key Advantage |
---|---|---|---|
Electrophilic Chlorination | Cl₂, FeCl₃ | Ortho to fluorine | Single-step, high atom economy |
Halogen Exchange (Halex) | KF, sulfolane, 180°C | Meta to MOM group | Converts Cl to F with high fidelity |
Directed ortho-Lithiation | n-BuLi, C₂Cl₆, –78°C | Ortho to fluorine | Exceptional positional control |
The methoxymethoxy group serves a dual role: as a protected hydroxyl precursor and as a potent ortho-director for subsequent regioselective functionalization. When benchmarked against traditional hydroxyl-protecting groups—methyl ethers, benzyl ethers, and acetals—MOM demonstrates superior performance in balancing stability and lability [3] [7].
Methyl ethers (e.g., anisole derivatives) require harsh deprotection conditions (BBr₃ or HBr at >100°C), which risk cleaving sensitive carbon–halogen bonds in the target molecule. Benzyl ethers necessitate catalytic hydrogenation, incompatible with aryl chlorides that may undergo hydrodehalogenation [5]. In contrast, the MOM group offers acid-labile cleavage under mild conditions (dilute HCl in THF, room temperature) without affecting aryl–chlorine bonds. Crucially, the MOM group’s moderate electron-donating capacity (+I effect) enhances nucleophilic substitution at ortho positions by polarizing electron density toward the ring, facilitating directed metalation and electrophilic attack [3] [7]. However, over-activation can occur; in strongly electron-deficient systems, competitive side reactions like demethylation may necessitate careful stoichiometric control during installation.
Table 3: Protecting Group Performance Comparison
Protecting Group | Deprotection Conditions | Stability During Halogenation | Directing Effect Strength |
---|---|---|---|
Methoxymethyl (MOM) | Dilute HCl, THF, 25°C | Excellent | Moderate |
Methyl | BBr₃, CH₂Cl₂, –78°C or HBr, HOAc reflux | Good | Strong |
Benzyl | H₂, Pd/C, EtOH | Moderate (risk of dehalogenation) | Weak |
Tetrahydropyranyl (THP) | PPTS, EtOH, 60°C | Poor (acid-sensitive) | Negligible |
Optimizing the synthesis of 2-chloro-1,3-difluoro-4-(methoxymethoxy)benzene requires meticulous parameter control across sequential reactions. Solvent selection critically influences both NAS efficiency and halogenation regioselectivity. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) enhance nucleophilicity of the MOM anion by facilitating anion dissociation but may promote ether solvolysis at temperatures exceeding 110°C. Mixed solvent systems (e.g., DMF/toluene 1:3) balance solubility and thermal stability, enabling NAS completion at 90°C with minimized by-product formation [5].
Chlorination reagent selection profoundly impacts yield and purity. n-Chlorosuccinimide (NCS) in acetonitrile provides superior selectivity for monochlorination over molecular chlorine, reducing dichloride by-products. When employing electrophilic chlorination, stoichiometry must be tightly controlled (1.05–1.1 equivalents) to avoid polychlorination. For lithiation-based chlorination, the order of addition proves crucial: adding n-BuLi slowly to the substrate at –78°C prevents aggregation-induced side reactions, while hexachloroethane (over carbon tetrachloride) minimizes Wurtz-like coupling by-products [2].
Post-reaction processing significantly isolates the product. Aqueous workup for NAS reactions requires pH-controlled quenching (pH 6–7) to prevent acid-catalyzed MOM cleavage. Chromatographic purification on silica gel necessitates deactivated adsorbents (5–10% water) to avoid adsorbing the polar MOM ether. Crystallization from n-hexane/diethyl ether (4:1) yields colorless crystals of >99% purity, with recovery exceeding 85% [4].
Table 4: Optimized Reaction Parameters for Key Steps
Synthetic Step | Optimal Conditions | Critical Control Parameters |
---|---|---|
MOM Installation (NAS) | NaH, CuI (5 mol%), DMF/toluene (1:3), 90°C, 4h | Anion generation temperature (<5°C) |
Regioselective Chlorination | NCS (1.05 eq), CH₃CN, 25°C, 2h | Moisture exclusion (H₂O < 50 ppm) |
Halex Fluorination | Anhydrous KF, sulfolane, 180°C, 12h | Strict anhydrous conditions |
Final Purification | Crystallization (n-hexane/EtOH) | Cooling ramp rate (0.5°C/min) |
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